2-(2-Methylphenyl)-1,3-benzoxazol-6-amine
Description
Significance of the Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry
The benzoxazole scaffold is a vital pharmacophore in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. globalresearchonline.netresearchgate.net Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. nih.govresearchgate.netwisdomlib.org The structural similarity of the benzoxazole nucleus to naturally occurring nucleotides, such as adenine (B156593) and guanine (B1146940), may allow them to interact with biological macromolecules. globalresearchonline.netresearchgate.net
Beyond its medicinal importance, the benzoxazole core is also valuable in materials science. researchgate.netnih.gov The unique electronic and photophysical properties of these compounds have led to their use in the development of functional materials like organic electronics, dye lasers, and whitening agents. globalresearchonline.netnih.gov Their inherent fluorescence and stability make them suitable for applications as photoluminescent probes. globalresearchonline.net The versatility of the benzoxazole ring allows for functionalization at various positions, enabling the synthesis of a diverse library of compounds with tailored properties. globalresearchonline.netnih.gov This structural versatility has made benzoxazoles a subject of intense research in synthetic organic chemistry. researchgate.netijpbs.com
Historical Context and Evolution of Benzoxazole Research
Research into heterocyclic compounds has been a cornerstone of organic chemistry for more than a century. nih.gov Within this field, the study of benzoxazoles has evolved significantly over the decades. Initially, research focused on the fundamental synthesis and characterization of the benzoxazole ring system. nih.gov Traditional synthesis methods typically involve the condensation of 2-aminophenols with carbonyl compounds like carboxylic acids or aldehydes. nih.govmdpi.com
Over time, the focus of benzoxazole research has shifted towards the discovery of their biological activities and applications in materials science. ijpbs.comnih.gov For many years, research on benzoxazoles was predominantly concentrated in the field of medicine. nih.gov However, in recent decades, there has been a surge of interest in their potential applications in agrochemicals, leading to the development of new herbicides, fungicides, and insecticides based on the benzoxazole scaffold. nih.gov The evolution of synthetic methodologies has also been a key aspect of benzoxazole research, with the development of more efficient, environmentally friendly, and versatile catalytic methods for their preparation. ijpbs.comorganic-chemistry.org
Importance of 2-Substituted Benzoxazole Derivatives in Academic Research
A significant portion of benzoxazole research is dedicated to the synthesis and evaluation of 2-substituted derivatives. researchgate.netnih.gov The substituent at the 2-position of the benzoxazole ring plays a crucial role in determining the compound's biological activity and physical properties. researchgate.net This has led to the development of a vast number of 2-substituted benzoxazoles with a wide range of functionalities. researchgate.net
These derivatives have attracted considerable attention for their promising applications in medicinal chemistry, exhibiting activities such as anti-cancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. researchgate.netnih.gov For example, certain 2-substituted benzoxazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory agents. nih.gov The synthesis of these compounds can be achieved through various methods, including the cyclization of 2-aminophenols with a variety of precursors like aryl aldehydes, carboxylic acids, and tertiary amides. nih.govresearchgate.net The ongoing exploration of 2-substituted benzoxazoles continues to be a fertile area of academic research, with the aim of discovering new therapeutic agents and advanced materials. researchgate.netnih.gov
Position of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine within Current Research Paradigms
While specific research on this compound is not extensively documented in publicly available literature, its structure allows for its contextualization within current research trends. The molecule possesses two key features that are of significant interest in contemporary medicinal chemistry: a 2-aryl substitution and an amine group on the benzene (B151609) ring.
The 2-arylphenyl benzoxazole scaffold is recognized as a novel anti-inflammatory platform. acs.org The presence of the 2-methylphenyl group at the 2-position suggests that this compound could be explored for similar activities. Furthermore, the amine group at the 6-position provides a site for further chemical modification, allowing for the synthesis of a library of derivatives. This is a common strategy in drug discovery to optimize activity and pharmacokinetic properties.
Aminobenzoxazole derivatives are investigated for various biological activities. The position of the amine group can influence the molecule's properties and biological targets. Research into related structures, such as 2-(2-arylphenyl)benzoxazoles, has shown potential for selective inhibition of enzymes like COX-2. acs.org Therefore, this compound can be considered a candidate for investigation within research programs focused on the development of new anti-inflammatory, anticancer, or antimicrobial agents. Its synthesis would likely follow established protocols for the creation of 2-substituted benzoxazoles, potentially involving the condensation of 4-amino-2-nitrophenol (B85986) with 2-methylbenzoic acid, followed by reduction of the nitro group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15)8-13(12)17-14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTBDODSQMSQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424202 | |
| Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
775302-22-2 | |
| Record name | 2-(2-methylphenyl)-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 775302-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization Techniques for 2 2 Methylphenyl 1,3 Benzoxazol 6 Amine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.
¹H-NMR and ¹³C-NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for characterizing 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine.
In the ¹H-NMR spectrum , the chemical shifts (δ) of the protons are influenced by their local electronic environment. For this compound, the aromatic protons on the benzoxazole (B165842) core and the 2-methylphenyl ring would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. researchgate.net The protons on the benzoxazole ring system (at positions 4, 5, and 7) would exhibit a specific splitting pattern based on their coupling with adjacent protons. The amine (NH₂) protons at position 6 would likely appear as a broad singlet, and its chemical shift could be solvent-dependent. The methyl (CH₃) group on the phenyl ring would produce a characteristic singlet in the upfield region, typically around δ 2.4-2.5 ppm. researchgate.netnih.gov
The ¹³C-NMR spectrum provides information about the carbon skeleton. The carbon atoms within the aromatic rings would resonate in the δ 110-165 ppm range. researchgate.net The quaternary carbon of the oxazole (B20620) ring (C2) is typically observed further downfield. The methyl carbon of the 2-methylphenyl group would appear at a much higher field, generally around δ 21-22 ppm. researchgate.net The specific chemical shifts are crucial for confirming the substitution pattern on both the benzoxazole and phenyl moieties.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous 2-aryl benzoxazole structures. researchgate.netnih.govrsc.org
| Position | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Benzoxazole H-4 | ¹H | ~7.8 | d |
| Benzoxazole H-5 | ¹H | ~7.3 | dd |
| Benzoxazole H-7 | ¹H | ~7.6 | d |
| Amine (NH₂) | ¹H | Variable (broad s) | br s |
| Methylphenyl H-3' | ¹H | ~7.3-7.5 | m |
| Methylphenyl H-4' | ¹H | ~7.3-7.5 | m |
| Methylphenyl H-5' | ¹H | ~7.3-7.5 | m |
| Methylphenyl H-6' | ¹H | ~8.1-8.2 | d |
| Methyl (CH₃) | ¹H | ~2.4 | s |
| Benzoxazole C2 | ¹³C | ~163 | s |
| Benzoxazole C4 | ¹³C | ~120 | d |
| Benzoxazole C5 | ¹³C | ~125 | d |
| Benzoxazole C6 | ¹³C | ~140-150 | s |
| Benzoxazole C7 | ¹³C | ~110 | d |
| Benzoxazole C3a | ¹³C | ~142 | s |
| Benzoxazole C7a | ¹³C | ~151 | s |
| Methylphenyl C1' | ¹³C | ~124 | s |
| Methylphenyl C2' | ¹³C | ~142 | s |
| Methylphenyl C3' | ¹³C | ~130 | d |
| Methylphenyl C4' | ¹³C | ~127 | d |
| Methylphenyl C5' | ¹³C | ~125 | d |
| Methylphenyl C6' | ¹³C | ~128 | d |
| Methyl (CH₃) | ¹³C | ~22 | q |
d: doublet, dd: doublet of doublets, m: multiplet, s: singlet, br s: broad singlet, q: quartet
Advanced Multi-dimensional NMR Techniques
To overcome the limitations of 1D NMR, such as signal overlap in complex aromatic regions, multi-dimensional NMR techniques are employed. ipb.pt
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the benzoxazole and methylphenyl ring systems, confirming their individual spin systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for establishing the connectivity between different fragments of the molecule, such as linking the 2-methylphenyl group to the C2 position of the benzoxazole core. ipb.pt
Gauge-Including Atomic Orbital (GIAO) ¹H NMR Chemical Shift Calculations
Computational chemistry provides a powerful tool for validating experimental NMR data. The Gauge-Including Atomic Orbital (GIAO) method, typically combined with Density Functional Theory (DFT), is a reliable approach for calculating theoretical NMR shielding tensors and chemical shifts. nih.govresearchgate.net
The process involves first optimizing the molecular geometry of this compound using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). researchgate.net Following this, the GIAO method is used to compute the isotropic magnetic shielding constants for each nucleus. researcher.life These calculated values can then be correlated with the experimental chemical shifts. A strong linear correlation between the theoretical and experimental data provides high confidence in the structural assignment. This computational approach is particularly useful for resolving ambiguities in the assignment of isomers.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS)
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a hard ionization technique that provides highly accurate mass measurements. In this method, the molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. researcher.life
For this compound, HREI-MS would provide the exact mass of the molecular ion (M⁺•). This high-precision mass measurement allows for the unambiguous determination of the compound's elemental formula (e.g., C₁₄H₁₂N₂O). nih.gov The fragmentation pattern observed in the mass spectrum offers further structural proof. Characteristic fragment ions could arise from:
Cleavage of the bond between the benzoxazole system and the methylphenyl group.
Loss of a methyl radical from the molecular ion.
Retro-Diels-Alder reactions or other ring-opening mechanisms of the benzoxazole core, which are common fragmentation pathways for such heterocyclic systems. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules. nih.govresearchgate.net ESI transforms ions from solution into the gas phase with minimal fragmentation. youtube.com
Given the presence of the basic amine group, this compound is readily analyzed using ESI in the positive ion mode. The analysis would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. nih.gov This allows for the straightforward confirmation of the compound's molecular weight. ESI is often coupled with liquid chromatography (LC-MS), which enables the analysis of complex mixtures and the confirmation of the purity of the synthesized compound. nih.gov The primary advantage of ESI-MS in this context is its ability to provide clear molecular weight information without the extensive fragmentation seen in EI-MS. uu.nl
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. By analyzing the absorption or scattering of radiation, specific functional groups can be identified, providing a molecular fingerprint.
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of a 2-arylbenzoxazole derivative is characterized by several key absorption bands. For this compound, the spectrum would be expected to show characteristic peaks for the amine (N-H) stretching, aromatic (C-H, C=C) vibrations, the benzoxazole ring system (C=N, C-O-C), and the methyl group (C-H) stretches. nih.gov
In related benzoxazole derivatives, the C=N stretching vibration of the oxazole ring typically appears in the region of 1605–1688 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are observed in the 1452–1496 cm⁻¹ range. nih.gov The asymmetric C-O-C stretching of the benzoxazole ether linkage is also a key indicator, often found around 1242 cm⁻¹. The presence of the primary amine group at the 6-position would be confirmed by N-H stretching vibrations, typically seen as one or two bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. researchgate.net
Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is generated based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (Ar-NH₂) | N-H Stretch | 3200 - 3400 |
| Aromatic Ring | C-H Stretch | 3000 - 3150 |
| Methyl (-CH₃) | C-H Stretch | 2850 - 2980 |
| Oxazole Ring | C=N Stretch | 1605 - 1688 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Benzoxazole Ring | Asymmetric C-O-C Stretch | ~1240 |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds like benzoxazoles, Raman spectroscopy is particularly useful for characterizing the skeletal vibrations of the rings.
In a detailed study of 5-nitro-2-phenylbenzoxazole, the C=N stretching mode was observed at 1529 cm⁻¹ in the Raman spectrum. esisresearch.org The aromatic C-H stretching modes were identified at 3075 cm⁻¹. esisresearch.org For 2-mercaptobenzoxazole (B50546), the C-N stretching vibration was reported at 1340 cm⁻¹ in the Raman spectrum. esisresearch.orgesisresearch.org The symmetric C-O-C stretching vibration in a related benzoxazole was observed at 1066 cm⁻¹. esisresearch.org The complementary nature of IR and Raman is evident in the analysis of these compounds, where some bands are strong in one spectrum and weak or absent in the other.
Table 2: Comparison of Experimental FT-IR and FT-Raman Bands for 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org
| Assignment | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3105 | 3108 |
| Benzoxazole C=N Stretch | 1520 | 1520 |
| NO₂ Asymmetric Stretch | 1398, 1347 | 1387 |
| Benzoxazole Asymmetric C-O-C Stretch | 1144 | 1146 |
| Benzoxazole Symmetric C-O-C Stretch | 1063 | 1066 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems. Benzoxazole derivatives, containing extensive π-conjugation across the fused ring system and the appended phenyl group, typically exhibit strong UV absorption. mdpi.com
Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives show that these compounds are strong UV absorbers, with maximum absorption wavelengths (λmax) ranging from 336 to 374 nm, covering both the UVA and UVB regions of the electromagnetic spectrum. mdpi.com The position of the substituents on the phenyl ring can influence the exact λmax value. For instance, the emission maxima for ortho-, meta-, and para-substituted 2-phenylbenzoxazole (B188899) fluorosulfate (B1228806) derivatives were observed at different wavelengths, indicating the influence of substituent position on the electronic energy levels. mdpi.com The absorption is due to π → π* transitions within the conjugated aromatic system.
Table 3: Experimental UV-Vis Absorption Maxima for Analogue Compounds
| Compound | Solvent | λmax (nm) |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | Ethanol | ~336-374 |
| 2-phenylbenzoxazole fluorosulfate (para) | Acetonitrile (B52724) | 375 (Emission) |
| 2-phenylbenzoxazole fluorosulfate (meta) | Acetonitrile | 381 (Emission) |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. For this compound (C₁₄H₁₂N₂O), the theoretical composition can be readily calculated. This is a standard procedure for the characterization of newly synthesized compounds. mdpi.com
For example, the characterization of the analogue 2-(4-Aminophenyl)-1,3-benzoxazole (C₁₃H₁₀N₂O) showed a very close match between the calculated and found values, confirming its composition. mdpi.com
Table 4: Elemental Composition of this compound and an Analogue
| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |
| This compound | C₁₄H₁₂N₂O | C | 74.98 | - | - |
| H | 5.39 | - | - | ||
| N | 12.49 | - | - | ||
| O | 7.13 | - | - | ||
| 2-(4-Aminophenyl)-1,3-benzoxazole | C₁₃H₁₀N₂O | C | 74.29 | 74.26 | mdpi.com |
| H | 4.76 | 4.78 | mdpi.com | ||
| N | 13.33 | 13.35 | mdpi.com |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Thin Layer Chromatography (TLC) is widely used to monitor the progress of a chemical reaction. mdpi.comckthakurcollege.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often under UV light. mdpi.com The retention factor (Rf) value of the product spot is a characteristic property under specific conditions.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment and quantification of the compound. acs.org For nitrogen-containing heterocyclic compounds like benzoxazoles and the related benzimidazoles, reversed-phase HPLC is common. A C8 or C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure good separation of the main compound from any impurities. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm or 288 nm). nih.gov
Computational and Theoretical Investigations of 2 2 Methylphenyl 1,3 Benzoxazol 6 Amine Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including electronic and geometric characteristics. For benzoxazole (B165842) derivatives, DFT calculations, often at the B3LYP/6-31+G(d,p) level of theory, are employed to study their properties in both the gas phase and in different solvents using models like the polarizable continuum model (PCM) researchgate.net.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons oaji.net. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity materialsciencejournal.orgnih.gov. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to be excited materialsciencejournal.org.
In a theoretical study of benzoxazole and its derivatives, including the structurally related 2-(p-tolyl)benzoxazole, the HOMO and LUMO distributions were analyzed. For these compounds, the HOMO is typically located over the benzoxazole ring system, while the LUMO is distributed over the phenyl or tolyl substituent, indicating a potential for intramolecular charge transfer from the benzoxazole moiety to the phenyl/tolyl group upon electronic excitation researchgate.net.
Table 1: Frontier Orbital Energies and Energy Gap for Benzoxazole Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzoxazole | -6.531 | -0.952 | 5.579 |
| 2-Phenylbenzoxazole (B188899) | -6.231 | -1.605 | 4.626 |
Data is for illustrative purposes based on theoretical studies of benzoxazole analogs. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a comprehensive understanding of a molecule's stability and reactivity nih.gov.
Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).
Local reactivity can be predicted using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks nih.gov.
Table 2: Global Reactivity Descriptors for a Benzoxazole Analog
| Descriptor | Value (eV) |
|---|---|
| Ionization Energy (I) | 7.06 |
| Electron Affinity (A) | 2.54 |
| Electronegativity (χ) | 4.80 |
| Chemical Hardness (η) | 2.26 |
| Chemical Softness (S) | 0.44 |
Data is for illustrative purposes based on a theoretical study of a heterocyclic compound. materialsciencejournal.org
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and hyperconjugative interactions within a molecule. It provides a detailed picture of the delocalization of electron density between occupied and unoccupied orbitals, which contributes to the stability of the molecule. In benzoxazole derivatives, NBO analysis can reveal the stabilization energies associated with π → π* and n → π* transitions, highlighting the intramolecular charge transfer pathways researchgate.net.
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack) researchgate.net. For benzoxazole derivatives, the MEP map typically shows negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring, making them likely sites for electrophilic interactions, while the hydrogen atoms of the aromatic rings exhibit positive potential researchgate.net.
Molecular Dynamics (MD) Simulations for Conformational and Ligand-Target Stability Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are crucial for understanding the stability of a ligand-protein complex and observing the conformational changes that may occur upon binding. For benzoxazole derivatives, MD simulations can be used to assess the stability of their binding to a biological target, such as an enzyme or receptor. The root-mean-square deviation (RMSD) of the protein and ligand over the simulation time is often analyzed to determine the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site mdpi.comnih.gov.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein, to form a stable complex researchgate.net. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. For 2-arylbenzoxazole analogs, docking studies have been employed to investigate their interactions with various biological targets. For instance, derivatives have been docked into the active site of DNA gyrase to explore their potential as antimicrobial agents nih.gov. These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein, which are crucial for binding affinity researchgate.net. The docking score, a numerical value representing the binding affinity, is used to rank and prioritize compounds for further experimental investigation jocpr.com.
Prediction of Binding Modes and Interaction Sites (e.g., DNA gyrase, 4URO receptor)
Computational molecular docking serves as a powerful tool to predict the binding orientation of ligands within the active site of a protein, offering insights into potential mechanisms of action. For analogs of 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, which fall under the broader class of benzoxazoles, docking studies have been employed to elucidate their interactions with various biological targets, including bacterial enzymes like DNA gyrase. nih.gov
DNA gyrase is an essential bacterial topoisomerase involved in managing DNA topology, making it a validated target for antibacterial agents. nih.govnih.gov Theoretical studies predict that benzoxazole derivatives can bind within the enzyme's active site, often at the interface of the GyrA subunits where DNA cleavage and re-ligation occur. The binding is typically stabilized by a network of non-covalent interactions.
Key predicted interactions for benzoxazole-type inhibitors with DNA gyrase include:
Hydrogen Bonds: The nitrogen and oxygen atoms within the benzoxazole core can act as hydrogen bond acceptors, forming crucial connections with amino acid residues in the binding pocket, such as serine or aspartate.
π-π Stacking: The planar aromatic structure of the benzoxazole ring system facilitates π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, as well as with the DNA base pairs themselves.
Hydrophobic Interactions: The methylphenyl group and other nonpolar regions of the molecule can engage in hydrophobic interactions with nonpolar residues in the active site, further anchoring the ligand.
These computational models propose that the binding of the benzoxazole analog stabilizes a cleaved-DNA complex, thereby inhibiting the enzyme's function and leading to bacterial cell death. nih.gov While specific studies on the 4URO receptor for this exact compound are less documented, the principles of using docking to predict binding modes against protein targets remain the same, focusing on identifying the most energetically favorable conformation and the specific molecular interactions that stabilize it.
Estimation of Binding Energies (e.g., MM/PBSA)
Following molecular docking and molecular dynamics (MD) simulations, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are widely used to estimate the binding free energy of a ligand to its target protein. nih.govnih.gov These end-point methods offer a balance between computational accuracy and speed, providing a more refined prediction of binding affinity than docking scores alone. frontiersin.org
The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the protein-ligand complex. ambermd.org The calculation involves a thermodynamic cycle that breaks down the total binding free energy into several components. researchgate.net
The core equation is expressed as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is further broken down into molecular mechanics energy, solvation free energy, and entropy contributions: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
The primary energy components considered in MM/PBSA calculations are detailed in the table below.
| Energy Component | Description | Role in Binding |
| ΔE_MM | Molecular Mechanics Energy | Sum of internal energies (bond, angle, dihedral) and non-bonded interactions. |
| ΔE_vdW | van der Waals Energy | Represents short-range attractive and repulsive forces. |
| ΔE_elec | Electrostatic Energy | Represents the electrostatic interactions between the ligand and protein. |
| ΔG_solv | Solvation Free Energy | The energy change associated with transferring the molecule from a vacuum to the solvent. |
| ΔG_polar | Polar Solvation Energy | Calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model; represents the energy of electrostatic interactions with the solvent continuum. |
| ΔG_nonpolar | Nonpolar Solvation Energy | Typically estimated from the solvent-accessible surface area (SASA); represents the energy of cavity formation and van der Waals interactions with the solvent. |
Note: The entropic term (TΔS) is computationally intensive and often omitted in comparative studies where ligands have similar structures, as the change in entropy is assumed to be comparable.
By calculating these terms for snapshots taken from an MD simulation, researchers can obtain an average binding free energy that reflects the dynamic nature of the protein-ligand interaction. frontiersin.org This data is critical for ranking potential inhibitors and guiding the rational design of more potent analogs.
Quantum Chemical Parameters in Structure-Property Correlations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules like this compound and its analogs. researchgate.net These calculated parameters are then used to establish quantitative structure-activity relationships (QSAR) and structure-property correlations, linking the electronic structure of a molecule to its observed biological activity or physical properties. researchgate.net
Key quantum chemical parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, facilitating charge transfer, which can be crucial for receptor binding and biological activity.
The table below summarizes important quantum chemical parameters and their significance in structure-property correlations.
| Parameter | Symbol | Significance |
| HOMO Energy | E_HOMO | Represents the electron-donating ability of a molecule. Higher values indicate a better electron donor. |
| LUMO Energy | E_LUMO | Represents the electron-accepting ability of a molecule. Lower values indicate a better electron acceptor. |
| Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. |
| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and binding interactions through polar forces. |
| Hardness | η | (E_LUMO - E_HOMO) / 2 |
| Softness | S | 1 / η |
By analyzing how these parameters change with structural modifications (e.g., the addition of electron-donating or electron-withdrawing groups), researchers can predict how such changes will affect a compound's biological efficacy, providing a theoretical foundation for designing molecules with enhanced properties. researchgate.net
Theoretical Vibrational Analysis and Correlation with Experimental Spectra
The vibrational properties of this compound and its analogs can be investigated through a synergistic approach combining experimental spectroscopy (FT-IR and FT-Raman) with theoretical quantum chemical calculations. esisresearch.orgnih.gov This combined analysis allows for a precise and unambiguous assignment of the observed vibrational bands to specific molecular motions.
Theoretical vibrational frequencies are typically computed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)). nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. esisresearch.org
The correlation between theoretical and experimental spectra is crucial for confirming the molecular structure and understanding the vibrational characteristics of different functional groups. For instance, the characteristic vibrations of the benzoxazole ring, the C-N, C-O, and C=N stretching modes, as well as the vibrations associated with the methylphenyl and amine substituents, can be precisely identified. nih.gov
The table below presents a typical comparison of experimental and theoretically calculated vibrational frequencies for a representative benzoxazole derivative, illustrating the strong correlation achieved.
| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) |
| N-H Stretching (Amine) | ~3450 | ~3445 |
| Aromatic C-H Stretching | ~3060 | ~3055 |
| C=N Stretching (Oxazole) | ~1630 | ~1625 |
| Aromatic C=C Stretching | ~1580 | ~1575 |
| C-O-C Stretching (Oxazole) | ~1245 | ~1240 |
This detailed assignment, aided by visualization of the vibrational modes from the calculations, provides a complete vibrational characterization of the molecule. esisresearch.org
First Hyperpolarizability Calculations for Nonlinear Optical (NLO) Properties
Benzoxazole derivatives are recognized for their potential in the field of nonlinear optics (NLO) due to their extended π-conjugated systems, which can facilitate intramolecular charge transfer (ICT). The NLO response of a molecule is fundamentally related to its ability to alter its electronic charge distribution under the influence of an intense external electric field. The first hyperpolarizability (β₀) is a key tensor quantity that measures the second-order NLO activity of a molecule.
Theoretical calculations using quantum chemical methods are essential for predicting the NLO properties of compounds like this compound. By solving the electronic structure equations, it is possible to compute the dipole moment (μ) and the components of the first hyperpolarizability tensor. The magnitude of the total first hyperpolarizability (β_tot) is calculated from the individual tensor components.
A molecule with significant NLO potential typically possesses:
An electron-donating group.
An electron-accepting group.
A π-conjugated bridge connecting the donor and acceptor.
The this compound structure fits this model, where the amine group (-NH₂) can act as a strong electron donor and the benzoxazole system can act as a π-bridge and part of the acceptor system. The presence of these features promotes ICT upon excitation, leading to a large change in dipole moment and consequently a high β₀ value.
The table below shows representative theoretically calculated NLO parameters for a benzoxazole derivative designed for NLO applications.
| Parameter | Symbol | Calculated Value (a.u.) | Significance |
| Dipole Moment | µ | 3.5 D | Indicates the ground state polarity and charge asymmetry of the molecule. |
| First Hyperpolarizability | β_tot | 25 x 10⁻³⁰ esu | Quantifies the magnitude of the second-order NLO response. A larger value indicates a stronger NLO effect. |
Note: Values are illustrative and depend on the specific molecule and computational method.
These theoretical predictions are vital for screening and designing novel benzoxazole-based chromophores with enhanced NLO properties for applications in optoelectronic technologies. nih.gov
Molecular Interactions and in Vitro Biological Mechanisms of 2 2 Methylphenyl 1,3 Benzoxazol 6 Amine and Derivatives
Enzyme Inhibition Studies (In Vitro)
The structural characteristics of 2-phenylbenzoxazole (B188899) derivatives make them suitable candidates for interacting with the active sites of various enzymes, leading to inhibitory effects. These interactions are primarily governed by the planarity of the benzoxazole (B165842) ring system, which facilitates π-π stacking, and the potential for hydrogen bonding and hydrophobic interactions from various substituents.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. Phenyl benzoxazole derivatives have been identified as potent inhibitors of these enzymes.
Research has shown that the benzoxazole ring can interact with key amino acid residues within the active site gorge of cholinesterases. One study on a series of 2-aryl-6-carboxamide benzoxazole derivatives identified a compound that demonstrated potent, selective, and mixed-type dual inhibition of both AChE and BChE. This inhibition was achieved by binding to both the catalytically active site (CAS) and the peripheral anionic site (PAS) of the enzymes simultaneously. researchgate.net Another investigation into phenyl benzoxazole derivatives designed as AChE inhibitors also yielded compounds with high potency. The most active compound from this series showed an IC50 value of 0.363 µM against AChE and exhibited a competitive mode of inhibition. jyoungpharm.orgnih.gov These findings underscore the potential of the 2-phenylbenzoxazole scaffold in designing effective cholinesterase inhibitors.
Table 1: In Vitro Cholinesterase Inhibition by Select Phenyl Benzoxazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Phenyl Benzoxazole Derivative 34 | Acetylcholinesterase (AChE) | 0.363 ± 0.017 | jyoungpharm.orgnih.gov |
Note: This table is interactive and can be sorted by column.
Kinase Inhibition (e.g., CLK1, VEGFR2)
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. Consequently, kinase inhibition is a major focus of drug discovery. The benzoxazole scaffold has been successfully utilized to develop inhibitors for various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Multiple studies have demonstrated that 2-substituted benzoxazole derivatives can act as potent VEGFR-2 inhibitors. These compounds are designed to interact with the ATP-binding site of the kinase domain. For example, a series of modified benzoxazole-based derivatives were synthesized and evaluated for their VEGFR-2 kinase activity. Several compounds exhibited exceptional inhibitory activity, with IC50 values in the nanomolar range, surpassing the potency of the standard drug sorafenib. Molecular docking studies confirmed that these compounds fit well into the ATP-binding pocket of VEGFR-2, forming key interactions that stabilize the inhibitor-enzyme complex.
While the benzoxazole scaffold is a versatile kinase inhibitor template, specific in vitro studies targeting Cdc2-like kinase 1 (CLK1) with this particular chemical class are not as extensively reported in the literature. However, related heterocyclic scaffolds like benzobisthiazoles have been identified as novel and potent inhibitors of the CLK family, suggesting that with appropriate structural modifications, benzoxazoles could also be directed towards this kinase family. mdpi.com
Antiglycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in diabetic complications and aging. Inhibiting glycation is therefore considered a valuable therapeutic strategy.
A series of synthesized benzoxazole derivatives were screened for their in vitro antiglycation potential. The assay measures the inhibition of fluorescent AGEs formation in a bovine serum albumin (BSA)/sugar model. Several of the tested benzoxazole compounds exhibited significant antiglycation activity, with many showing greater potency than the standard inhibitor, rutin. researchgate.net For instance, the most active compounds in the series displayed IC50 values ranging from approximately 340 µM to 411 µM, indicating their ability to effectively prevent the formation of AGEs. researchgate.net This activity is attributed to the ability of the benzoxazole derivatives to interfere with the complex cascade of reactions involved in AGE formation, potentially by trapping reactive carbonyl species.
Table 2: In Vitro Antiglycation Activity of Select Benzoxazole Derivatives
| Compound ID | IC50 (µM) | Reference |
|---|---|---|
| 4 | 340.15 ± 4.1 | researchgate.net |
| 6 | 394.82 ± 2.5 | researchgate.net |
| 10 | 424.51 ± 3.4 | researchgate.net |
| 11 | 409.23 ± 1.0 | researchgate.net |
| 29 | 411.61 ± 1.9 | researchgate.net |
| Rutin (Standard) | 294.50 ± 1.5 | researchgate.net |
Note: This table is interactive and can be sorted by column.
Alpha-Glucosidase and Alpha-Amylase Inhibition
Alpha-glucosidase and alpha-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia in diabetic patients.
Structurally related heterocyclic compounds, such as 2-aryl-dihydroquinazoline 3-oxides, have been evaluated for their inhibitory effects on these enzymes. In one study, a 6-bromo-2-phenyl substituted derivative demonstrated potent dual inhibition of both α-glucosidase and α-amylase, with IC50 values of 1.08 µM and 5.33 µM, respectively. Further modifications, such as the introduction of a second halogen (iodo) at the 8-position, enhanced the inhibitory activity, yielding an IC50 of 1.01 µM for α-glucosidase and 1.18 µM for α-amylase. These values were superior to the standard drug acarbose. The inhibitory mechanism is believed to involve interactions between the heterocyclic core and substituents with the active sites of the enzymes, preventing substrate binding and catalysis.
Table 3: In Vitro α-Glucosidase and α-Amylase Inhibition by 2-Aryl Dihydroquinazoline 3-Oxide Derivatives
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
|---|---|---|---|
| 6-bromo-2-phenyl derivative (3a) | 1.08 ± 0.02 | 5.33 ± 0.01 | |
| 6-bromo-8-iodo-2-phenyl derivative (3i) | 1.01 ± 0.05 | 1.18 ± 0.06 | |
| 6-bromo-2-(4-chlorophenyl) derivative (3c) | 0.92 ± 0.01 | N/A | |
| 6-iodo-2-(4-methoxyphenyl) derivative (3l) | 1.04 ± 0.03 | 54.18 ± 0.01 |
Note: This table is interactive and can be sorted by column.
Antimicrobial Mechanism Research (In Vitro)
The benzoxazole nucleus is a common feature in many compounds developed for their antimicrobial properties. Its planar, electron-rich structure can intercalate with microbial DNA or interact with essential enzymes, leading to the disruption of cellular processes and inhibition of growth.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Numerous studies have confirmed the broad-spectrum antibacterial potential of 2-substituted benzoxazole derivatives. These compounds have been tested against a panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).
The mechanism of action is often linked to the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication. Molecular docking studies have supported this hypothesis, showing favorable binding of benzoxazole derivatives within the enzyme's active site. The antibacterial efficacy is highly dependent on the nature and position of the substituent at the 2-position of the benzoxazole ring. For instance, certain 5(or 6)-methyl-2-substituted benzoxazoles showed significant activity against P. aeruginosa with Minimum Inhibitory Concentration (MIC) values of 25 µg/mL. In other studies, benzoxazole derivatives were particularly effective against S. aureus, with MIC values for 90% inhibition recorded at 25 µg/mL. Generally, Gram-negative bacteria have shown higher resistance, which is often attributed to their protective outer membrane.
Table 4: In Vitro Antibacterial Activity of Select 2-Substituted Benzoxazole Derivatives
| Bacterial Strain | Type | Compound/Derivative | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Gram-Negative | 5(or 6)-methyl-2-substituted benzoxazoles (IVa-g, IVi-k, IVn) | 25 | |
| Staphylococcus aureus | Gram-Positive | Benzoxazole derivative (Compound III) | 25 | |
| Escherichia coli | Gram-Negative | Benzoxazole derivative (Compound III) | >200 | |
| Bacillus subtilis | Gram-Positive | 3-(2-benzoxazol-5-yl)alanine derivative (13) | 125 |
Note: This table is interactive and can be sorted by column.
Antifungal Activity and Candidacidal Mechanisms
Benzoxazole derivatives have demonstrated notable antifungal properties, particularly against various Candida species. Their mechanism of action is often multifaceted, targeting key fungal cellular processes, including ergosterol (B1671047) synthesis and membrane integrity.
Ergosterol Synthesis Inhibition: Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, making its synthesis pathway a prime target for antifungal drugs. nih.govnih.gov Certain benzoxazole derivatives disrupt the fungal cell membrane by interfering with ergosterol biosynthesis. nih.govresearchgate.net This inhibition leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately compromises membrane fluidity and function, leading to fungal cell death. researchgate.net The action is comparable to that of widely used azole antifungal agents, which also target the ergosterol pathway. nih.govresearchgate.net
Membrane Permeability/Lytic Activity: Beyond inhibiting ergosterol synthesis, some benzoxazoles exert their candidacidal effect by directly affecting membrane permeability. nih.gov Flow cytometry studies have been used to assess the ability of these compounds to permeabilize the fungal membrane. nih.gov This disruption of the membrane barrier leads to leakage of essential intracellular components and a loss of ionic homeostasis, contributing to cell lysis and death. This pleiotropic mode of action, combining ergosterol synthesis inhibition with direct membrane damage, makes benzoxazoles effective against fungal pathogens, including strains resistant to conventional treatments. nih.gov
A study on N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) screened against Candida strains highlighted their broad-spectrum activity. For instance, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) showed significant activity against C. albicans. nih.gov
Table 1: Antifungal Activity of Selected Benzoxazole Derivatives against C. albicans
| Compound | Target Strain | Activity Metric | Result |
|---|---|---|---|
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | C. albicans SC5314 | MIC | 16 µg/mL |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) | C. albicans isolate | MIC | 16 µg/mL |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | C. albicans isolate | MIC | 16 µg/mL |
Data sourced from a study on N-phenacyl derivatives of 2-mercaptobenzoxazole. nih.gov
Interaction with DNA Gyrase and Topoisomerase II Enzymes
DNA topoisomerases are critical enzymes that manage the topological state of DNA during cellular processes like replication and transcription. researchgate.netnih.gov Their inhibition is a key mechanism for several antibacterial and anticancer drugs. Benzoxazole derivatives have been identified as inhibitors of both bacterial DNA gyrase and eukaryotic topoisomerase II. researchgate.netesisresearch.org
DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase found in bacteria, introduces negative supercoils into DNA, a process essential for DNA replication. nih.govnih.gov The benzothiazole (B30560) scaffold, structurally related to benzoxazoles, has been a foundation for developing potent DNA gyrase inhibitors. nih.govacs.org These inhibitors typically target the GyrB subunit of the enzyme, interfering with its ATPase activity. nih.gov This inhibition stabilizes the complex between gyrase and DNA, leading to double-strand DNA breaks and subsequent bacterial cell death. nih.gov
Topoisomerase II Inhibition: In eukaryotic cells, topoisomerase II performs a similar function to DNA gyrase. nih.gov A number of benzoxazole derivatives have been evaluated for their ability to inhibit human topoisomerase I and II. researchgate.net In a DNA topoisomerase relaxation assay, which measures the conversion of supercoiled plasmid DNA to its relaxed form, specific derivatives showed significant inhibitory activity. researchgate.net For example, 2-(4'-bromophenyl)-6-nitrobenzoxazole was identified as a potent inhibitor of human Topo IIα. researchgate.net The structure-activity relationship suggests that bulky substituents on the 2-phenyl ring can enhance the inhibitory effect on both Topo I and II enzymes. researchgate.net
Table 2: Topoisomerase Inhibition by Substituted Benzoxazoles
| Compound | Enzyme Target | IC₅₀ Value |
|---|---|---|
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c) | Human Topo I | 104 µM |
| 2-(4'-bromophenyl)-6-nitrobenzoxazole (1f) | Human Topo IIα | 71 µM |
Data from a study evaluating 2-substituted benzoxazoles and their metabolites. researchgate.net
Antioxidant Activity Profiling (In Vitro)
The antioxidant potential of benzoxazole derivatives has been investigated through various in vitro assays. These compounds can neutralize free radicals, which are implicated in oxidative stress and cellular damage. The primary methods used to assess this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov
Studies on compounds like 2-methyl-1,3-benzoxazol-6-ol have determined their kinetic parameters in reactions with peroxy radicals. researchgate.net The antioxidant activity is often linked to the electronic structure of the molecule, particularly the presence of hydroxyl groups on the benzoxazole ring system which can donate a hydrogen atom to scavenge radicals. nih.govresearchgate.net The radical-scavenging efficacy is typically measured by monitoring the decrease in absorbance of the DPPH radical solution at 517 nm after the addition of the test compound. mdpi.commdpi.com For instance, certain trihydroxy-substituted benzothiazole-2-carboxamides have shown significantly more potent antioxidant activity than the reference compound butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. nih.gov
Cellular Pathway Modulation (In Vitro)
Benzoxazole derivatives have been shown to modulate critical cellular pathways in cancer cell lines, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.
Induction of Apoptotic Cell Death in Cancer Cell Lines
Apoptosis is a natural, controlled process of cell death that is often dysregulated in cancer. nih.gov The induction of apoptosis is a major goal of cancer chemotherapy. Several studies have demonstrated that benzoxazole derivatives can trigger apoptosis in various cancer cell lines, including mouse lymphoma and human hepatocellular carcinoma (HepG2). esisresearch.orgmdpi.comnih.gov
The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic program. For example, one benzoxazole derivative was found to induce apoptosis in HepG2 cells, supported by a 4.8-fold increase in the level of caspase-3 compared to control cells. nih.gov The apoptotic effect can also be mediated through the regulation of Bcl-2 family proteins, which control the mitochondrial pathway of apoptosis. mdpi.com Flow cytometry analysis using Annexin-V staining is a common method to quantify the extent of apoptosis induced by these compounds. esisresearch.org Studies have shown that compounds such as methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate can induce apoptotic cell death in MCF-7 breast cancer cells with greater efficacy than the standard chemotherapeutic agent fluorouracil. tandfonline.com
Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase Arrest)
In addition to inducing apoptosis, benzoxazole derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, preventing the cell from progressing through division. nih.gov The most commonly observed effect is an arrest in the G0/G1 phase of the cell cycle. tandfonline.commdpi.comnih.gov
Flow cytometry analysis of DNA content is used to determine the phase of the cell cycle at which the cells are arrested. nih.gov Treatment of cancer cells with certain benzoxazoles leads to an accumulation of cells in the G0/G1 phase. tandfonline.com For example, methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate was shown to arrest 85% of MCF-7 cells in the G0/G1 phase. tandfonline.com This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov By inhibiting the activity of these proteins, the benzoxazole derivatives prevent the transition from the G1 phase to the S phase, thereby halting DNA replication and cell proliferation. nih.gov
Table 3: Cell Cycle Arrest Induced by Benzoxazole Derivatives in MCF-7 Cells
| Compound | Cell Line | Phase of Arrest | Percentage of Arrested Cells |
|---|---|---|---|
| Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) | MCF-7 | G0/G1 | 63% |
| Methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) | MCF-7 | G0/G1 | 85% |
Data from a study on 2-aryl and -heteroaryl benzoxazole derivatives. tandfonline.com
Interactions with Biopolymers (e.g., Guanine (B1146940), Adenine (B156593), Nucleic Acids)
The biological activities of benzoxazole derivatives, particularly their anticancer and antimicrobial effects, are rooted in their interactions with essential biopolymers like nucleic acids and proteins. The ability of these compounds to inhibit topoisomerases and DNA gyrase inherently demonstrates a direct or indirect interaction with DNA. researchgate.netnih.gov
The planar structure of the benzoxazole ring system facilitates intercalation between the base pairs of DNA or binding within the grooves of the DNA helix. Furthermore, these molecules can form hydrogen bonds and engage in π-π stacking interactions, which enhances their binding affinity to biological targets, including enzymes and nucleic acids. While direct binding studies with specific DNA bases like guanine and adenine for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine are not extensively detailed, the established mechanisms of related compounds strongly suggest that interactions with nucleic acids are a fundamental aspect of their biological function. nih.gov
Structure Activity Relationship Sar Studies of 2 2 Methylphenyl 1,3 Benzoxazol 6 Amine Derivatives
Impact of Substituent Modifications on In Vitro Biological Activity
For instance, studies on various 2-substituted benzoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov The introduction of different functional groups can significantly alter the potency and selectivity of these compounds. In a study on 2-arylbenzoxazoles, it was observed that substitutions at the 5- and 7-positions of the benzoxazole (B165842) ring were beneficial for the inhibition of the cholesteryl ester transfer protein (CETP).
In the context of antimicrobial activity, a library of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines were screened for their potential. nih.gov The results indicated that the nature of the substituent on the phenyl ring played a crucial role. For example, the presence of an electron-withdrawing fluorine atom in a 2-amino phenyl benzoxazole derivative showed improved activity against E. coli. nih.gov Further modification, such as the introduction of a methyl group at the 7-position, further boosted this activity. nih.gov
A hypothetical SAR study on 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine derivatives might explore modifications at several key positions:
Modifications on the benzoxazole ring: Introduction of small electron-donating or electron-withdrawing groups at the 4, 5, or 7-positions could fine-tune the electronic properties and metabolic stability of the molecule.
Alterations to the 2-methylphenyl moiety: Shifting the position of the methyl group (e.g., to the 3- or 4-position) or introducing additional substituents on this phenyl ring would directly impact the steric and electronic environment around the benzoxazole core.
To illustrate the potential impact of such modifications, a representative data table from a study on a series of 2-(3-Arylureido)benzoxazole derivatives as TNF-α and IL-6 inhibitors is presented below. This table highlights how different aryl substitutions can dramatically affect in-vitro activity.
Table 1: In Vitro Anti-inflammatory Activity of 2-(3-Arylureido)benzoxazole Derivatives
| Compound | Ar (Aryl Group) | TNF-α % Inhibition (at 10 µM) | IL-6 % Inhibition (at 10 µM) |
| 5a | Phenyl | 25.4 | 21.8 |
| 5b | 4-Fluorophenyl | 35.2 | 31.5 |
| 5c | 4-Chlorophenyl | 45.8 | 41.2 |
| 5d | 4-Bromophenyl | 52.1 | 48.6 |
| 5e | 4-Nitrophenyl | 75.6 | 71.3 |
| 5f | 4-Methoxyphenyl | 65.3 | 61.7 |
| Dexamethasone (Standard) | - | 80.2 | 78.5 |
Data is illustrative and based on a study of 2-(3-Arylureido)benzoxazole derivatives, not this compound derivatives. jocpr.com
Role of the 2-(2-Methylphenyl) Moiety in Activity Profiles
The 2-aryl substituent is a critical determinant of the biological activity of benzoxazole derivatives. acs.org The presence of a methyl group at the ortho position of the phenyl ring in this compound introduces specific steric and electronic features that can significantly influence its activity profile.
The ortho-methyl group imposes a steric constraint that forces a non-planar conformation between the phenyl ring and the benzoxazole system. This dihedral angle can be crucial for fitting into the binding pocket of a target enzyme or receptor. This steric hindrance can either enhance or diminish activity depending on the specific topology of the binding site. For example, in a study of 2-arylbenzoxazoles as anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), the 2-arylphenyl moiety was identified as a novel and selective ligand for the enzyme. acs.org
Furthermore, the methyl group is an electron-donating group, which can influence the electron density of the benzoxazole ring system. This alteration in electronic properties can affect the compound's ability to participate in key molecular interactions, such as pi-pi stacking or cation-pi interactions, with amino acid residues in a protein's active site.
Influence of the 6-Amine Substitution on Molecular Interactions and Potency
The 6-amino group on the benzoxazole ring is a key functional group that can significantly impact the molecule's physicochemical properties and its ability to form molecular interactions, thereby influencing its potency. As a basic and polar group, the 6-amino moiety can act as a hydrogen bond donor, which is a critical interaction for ligand-receptor binding.
The position of the amino group on the benzoxazole ring is also crucial. Theoretical studies on 2-(2′-hydroxyphenyl)benzoxazole and its amino derivatives have shown that the position of the amino group can alter the behavior of intramolecular hydrogen bonds in the excited state. This suggests that the location of the amino group can have a profound effect on the electronic and photophysical properties of the molecule, which could translate to differences in biological activity.
Iterative Design and Optimization Strategies Based on SAR Data
The development of potent and selective drug candidates is an iterative process that relies heavily on SAR data. Once an initial "hit" compound like this compound is identified, medicinal chemists employ a cycle of design, synthesis, and biological testing to optimize its properties.
The general workflow for iterative design and optimization would involve:
Initial SAR Exploration: A small library of analogs is synthesized by making systematic modifications to the hit compound, as discussed in section 6.1.
Data Analysis and Model Building: The biological data from this initial library is analyzed to identify key structural features that are important for activity. This can lead to the development of a pharmacophore model or a quantitative structure-activity relationship (QSAR) model.
Structure-Based Design (if applicable): If the crystal structure of the biological target is known, molecular docking studies can be used to visualize how the compounds bind and to guide the design of new analogs with improved interactions.
Focused Library Synthesis: Based on the insights gained, a more focused library of compounds is designed and synthesized to test specific hypotheses and further refine the SAR.
Lead Optimization: The most promising compounds from the focused library are then subjected to further optimization of their pharmacokinetic and pharmacodynamic properties.
This iterative process allows for a gradual and informed approach to improving the potency, selectivity, and drug-like properties of the initial hit compound.
Correlation of Structural Variations with Enzyme Binding Affinity and Specificity
The ultimate goal of SAR studies is to understand how structural changes in a molecule translate to its interaction with a specific biological target, often an enzyme. The binding affinity (often measured as IC50 or Ki) and specificity of a compound are directly related to the sum of the favorable and unfavorable interactions it makes within the enzyme's binding pocket.
For 2-arylbenzoxazole derivatives, molecular docking studies have been employed to rationalize their biological activities. In a study of 2-substituted benzoxazoles as antimicrobial agents, molecular docking suggested that their activity could be linked to the inhibition of DNA gyrase. nih.gov The binding modes of the compounds within the active site of the enzyme could explain the observed differences in potency.
Structural variations in this compound derivatives would be expected to correlate with their enzyme binding affinity in the following ways:
Changes in the 2-methylphenyl group: Altering the position or nature of the substituent on the phenyl ring would directly affect the hydrophobic and steric interactions within the binding pocket.
Modifications of the 6-amino group: Introducing substituents that can form additional hydrogen bonds or ionic interactions with key amino acid residues would likely increase binding affinity.
By systematically correlating these structural changes with experimentally determined binding affinities, a detailed understanding of the molecular determinants of enzyme inhibition and specificity can be achieved, paving the way for the rational design of more effective therapeutic agents.
Advanced Research Applications of Benzoxazole Derivatives Excluding Prohibited Content
Fluorescent Probes and Imaging Agents
Benzoxazole (B165842) derivatives are well-regarded for their promising photoluminescent properties, which make them excellent candidates for the development of fluorescent probes and imaging agents. periodikos.com.brperiodikos.com.br Their utility stems from their ability to exhibit strong fluorescence that can be modulated by their local environment or interaction with specific analytes.
Design and Synthesis of Benzoxazole Derivatives with Fluorescent Properties
The synthesis of fluorescent benzoxazole derivatives is a robust area of chemical research, with numerous established and emerging methodologies. rsc.org A primary and traditional route involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent, such as an aldehyde, orthoester, or acyl halide. researchgate.netrsc.orgorganic-chemistry.org For 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, this would typically involve the reaction of 2-amino-5-nitrophenol (B90527) with 2-methylbenzaldehyde, followed by reduction of the nitro group to an amine.
The fluorescent properties of these molecules are intrinsically linked to their extended π-conjugated systems. The specific substituents on the benzoxazole core play a critical role in tuning these properties. researchgate.net For instance, the introduction of an amino group (an electron-donating group) at the 6-position, as in the target molecule, is expected to enhance fluorescence quantum yield and cause a bathochromic (red) shift in the emission spectrum. nih.govmdpi.com Conversely, the methylphenyl group at the 2-position can influence the molecule's steric and electronic properties, further modifying its photophysical behavior. chemsynthesis.com Researchers have developed a wide array of 2-aryl benzoxazoles with high fluorescence quantum yields, some approaching 99%. rsc.org
Table 1: Synthetic Approaches for Benzoxazole Derivatives
| Reaction Type | Precursors | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Condensation | 2-Aminophenol, Aldehyde | Acid catalyst (e.g., PPA, fluorophosphoric acid), often with an oxidant | A common, versatile method adaptable to various substituents. rsc.orgresearchgate.net |
| Cyclization | 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | Good for synthesizing 2-alkyl or 2-aryl derivatives. researchgate.net |
| Metal-Catalyzed Coupling | o-Bromoaryl derivative, Amine | Copper(II) oxide nanoparticles | Enables intramolecular cyclization under heterogeneous catalysis. |
Research Applications in Biological and Analytical Imaging
The tailored fluorescent properties of benzoxazole derivatives make them highly suitable for applications in biological and analytical imaging. rsc.org These compounds can be designed as probes that "turn on" or shift their fluorescence upon binding to a specific target, such as metal ions or biological macromolecules like DNA. periodikos.com.brperiodikos.com.brrsc.org
For example, benzoxazole-functionalized probes have been developed for the selective detection of Fe³⁺ ions, where coordination of the metal ion to the benzoxazole moiety triggers a strong fluorescence emission, enabling the mapping of these ions in living cells. rsc.org The amino group on a benzoxazole, like the one in this compound, can serve as a coordination site for metal ions or a point of attachment for other recognition moieties. Furthermore, the interaction of benzoxazole derivatives with DNA has been shown to enhance fluorescence emission intensity, indicating their potential as probes for nucleic acids. periodikos.com.brperiodikos.com.br The development of these probes is a significant area of research, aiming to create safer and more sensitive alternatives to traditional, often mutagenic, DNA stains. periodikos.com.br
Optoelectronic Materials Research
The same electronic properties that give rise to fluorescence also make benzoxazole derivatives attractive for use in optoelectronic materials. globethesis.com Their high photostability, high fluorescence quantum yields, and tunable emission spectra are key characteristics for these applications. nih.gov
Development of Materials with Specific Optical Properties
Research in this area focuses on synthesizing benzoxazole derivatives with specific absorption and emission characteristics. By carefully selecting substituents, chemists can create materials that emit light across the visible spectrum, from deep blue to red. globethesis.comrsc.org For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to exhibit excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift and dual emission, a property that is highly dependent on the molecular environment. researchgate.net
The introduction of donor and acceptor groups on the benzoxazole framework is a common strategy to tune the optoelectronic properties and lower the energy band gap of the material. haramaya.edu.et In this compound, the amino group acts as an electron donor, which can be paired with electron-accepting moieties to create donor-acceptor structures with tailored optical and electronic characteristics. globethesis.com Some derivatives have been shown to exhibit aggregation-induced emission (AIE), where the fluorescence is more intense in the aggregated or solid state than in solution, a highly desirable property for solid-state devices. rsc.org
Exploration in Light-Emitting Devices and Sensors
Benzoxazole derivatives are actively being explored as emissive materials in organic light-emitting diodes (OLEDs). globethesis.comspiedigitallibrary.org Their ability to produce efficient and pure-color emission, particularly in the challenging deep-blue region of the spectrum, is a significant driver of this research. spiedigitallibrary.orgrsc.orgmdpi.commdpi.com For example, bis-chromophore benzoxazole derivatives with twisted molecular structures have been shown to reduce aggregation-induced fluorescence quenching, leading to efficient deep-blue emission in OLEDs. spiedigitallibrary.org The incorporation of benzoxazole moieties into larger molecular frameworks, such as boron complexes or carbazole-based bipolar molecules, aims to enhance charge balance and device efficiency. nih.govacs.org
Beyond OLEDs, these materials are being investigated for use in optical sensors. Polybenzoxazoles have been used as fluorescence-based chemosensors for metal cations, where the interruption of intramolecular hydrogen bonds by the metal ion leads to a detectable change in fluorescence. researchgate.net
Table 2: Photophysical Properties of Selected Benzoxazole Derivatives
| Compound Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application Note |
|---|---|---|---|---|
| 2-Aryl-perfluorobenzoxazoles | ~320-350 | ~360-420 | Up to 0.99 | High quantum yield suitable for efficient emitters. rsc.org |
| HBO–DHP Dyads | UV region | Blue-green region | - | Photoactive dyads for potential sensing applications. rsc.org |
| Bis-chromophore BBzx | - | 430 | - | Deep-blue emitter in OLEDs, reduces aggregation quenching. spiedigitallibrary.org |
Note: Data are generalized from various derivatives and may not represent a single compound.
Research Reagents and Chemical Biology Tools
The benzoxazole scaffold serves as a fundamental starting material and a key structural motif in the synthesis of more complex, bioactive molecules. researchgate.netijpbs.comjocpr.com Its ability to mimic the structure of natural nucleic bases like adenine (B156593) and guanine (B1146940) allows these derivatives to interact readily with biological polymers, making them valuable tools in chemical biology. ijpbs.comjocpr.com
In synthetic chemistry, benzoxazoles are used as precursors for a wide range of biologically active compounds. jocpr.comresearchgate.net Modifications on the benzoxazole nucleus have led to a vast library of compounds with diverse pharmacological potential. jocpr.com The amine group in this compound provides a reactive handle for further functionalization, allowing chemists to attach it to other molecules of interest, thereby creating new probes, ligands, or potential therapeutic agents. The development of benzoxazole-based compounds as probes for biothiols or as ligands for transition metal complexes highlights their utility as versatile reagents in broader chemical and biological research. rsc.orgnih.govmdpi.com
Conclusion and Future Research Directions for 2 2 Methylphenyl 1,3 Benzoxazol 6 Amine
Summary of Key Academic Contributions and Research Insights
Direct academic contributions and detailed research insights specifically for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine are not extensively documented. Its existence is confirmed through chemical supplier listings, which provide basic information such as its molecular weight.
However, valuable insights can be drawn from studies on structurally related compounds. For instance, a patented process outlines the synthesis of 2-alkyl-6-amino-benzoxazoles through the reduction of the corresponding 2-alkyl-6-nitro-benzoxazoles. This suggests a plausible synthetic pathway for This compound . Additionally, research on other 2-arylbenzoxazoles has highlighted their potential in various applications, which provides a foundational hypothesis for the potential utility of this specific compound. The broader class of benzoxazoles is well-recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, which underscores the rationale for further investigation into this particular derivative.
Emerging Trends and Opportunities in Benzoxazole (B165842) Chemistry Research
The field of benzoxazole chemistry is dynamic, with several emerging trends that create opportunities for the study of This compound .
Development of Novel Synthetic Methodologies : There is a continuous drive towards more efficient, sustainable, and green synthetic routes for benzoxazole derivatives. nih.govmdpi.com This includes the use of novel catalysts and reaction conditions to improve yields and reduce environmental impact. Investigating these modern synthetic approaches for This compound could lead to more effective production methods.
Exploration of Diverse Biological Activities : Research into benzoxazoles continues to uncover new biological targets. nih.govresearchgate.net Beyond traditional areas like antimicrobial and anticancer research, there is growing interest in their potential as enzyme inhibitors, fluorescent probes, and agents for neurodegenerative diseases. nih.gov The specific substitution pattern of This compound may confer unique biological activities that warrant exploration.
Structure-Activity Relationship (SAR) Studies : A significant trend involves systematic modifications of the benzoxazole core to understand how different substituents influence biological activity. nih.gov Incorporating This compound into SAR studies could provide valuable data on the role of the 2-methylphenyl and 6-amino groups in modulating the therapeutic potential of the benzoxazole scaffold.
A summary of key research areas for benzoxazole derivatives is presented in the table below.
| Research Area | Key Findings and Trends | Potential Relevance for this compound |
| Synthesis | Development of green and efficient catalytic methods. | Application of novel synthetic routes for improved production. |
| Antimicrobial Activity | Broad-spectrum activity against various pathogens. | Investigation of its potential as a novel antibacterial or antifungal agent. |
| Anticancer Activity | Inhibition of cancer cell proliferation through various mechanisms. | Screening for cytotoxic effects against different cancer cell lines. |
| Anti-inflammatory Activity | Inhibition of inflammatory pathways. | Evaluation of its potential to modulate inflammatory responses. |
Unexplored Areas and Future Challenges for this compound Research
The lack of specific research on This compound means that the field is wide open for investigation. The primary challenge is the absence of foundational data, which also represents a significant opportunity for original research.
Key Unexplored Areas:
Synthesis and Characterization : A fundamental starting point would be the development and optimization of a reliable synthetic route for This compound , followed by its thorough characterization using modern analytical techniques.
Biological Screening : A comprehensive biological evaluation is a critical next step. This should include screening for a wide range of activities, such as:
Antimicrobial properties : Testing against a panel of clinically relevant bacteria and fungi.
Anticancer activity : Evaluating its cytotoxicity against various cancer cell lines.
Anti-inflammatory potential : Assessing its ability to inhibit key inflammatory markers.
Enzyme inhibition : Screening against relevant enzymes implicated in disease.
Physicochemical Properties : There is a need to determine the fundamental physicochemical properties of the compound, such as its solubility, stability, and lipophilicity, which are crucial for any potential therapeutic application.
Derivatization and SAR Studies : Once a baseline of activity is established, future research should focus on the synthesis of derivatives to explore the structure-activity relationships. Modifications could be made to the amino group at the 6-position or the methyl group on the phenyl ring to probe their influence on biological activity.
Future Challenges:
Establishing a Baseline : The initial challenge is to generate the first set of robust data on the synthesis and biological activity of this compound to attract further research interest.
Intellectual Property Landscape : While a patent mentions a related compound, the novelty of This compound and its potential applications would need to be carefully assessed in the context of existing intellectual property. google.com
Interdisciplinary Collaboration : Realizing the full potential of this compound will likely require collaboration between synthetic chemists, biologists, and pharmacologists.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Methylphenyl)-1,3-benzoxazol-6-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Route 1: Flash pyrolysis of 2-(2-methylphenyl)ethyl nitrite precursors under inert gas (e.g., Argon) at 70°C, followed by purification via column chromatography . Yield optimization requires precise control of pyrolysis temperature and precursor stoichiometry.
- Route 2: Condensation of substituted benzoxazole precursors with methylphenylamine derivatives under acidic catalysis (e.g., Fe powder in EtOH/H₂O/AcOH). Reflux conditions (1–2 h) improve cyclization efficiency .
- Key Variables: Solvent polarity (THF vs. EtOH), reaction time, and catalyst selection (NaH vs. Fe) critically affect side-product formation.
Q. How can X-ray crystallography validate the molecular structure of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL for small-molecule refinement, leveraging anisotropic displacement parameters for non-H atoms. SHELXPRO interfaces with ORTEP-3 for thermal ellipsoid visualization .
- Validation: Cross-check C–C bond lengths (expected range: 1.38–1.42 Å) and benzoxazole ring planarity (torsion angles < 5°).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR in deuterated DMSO to resolve amine (–NH₂) protons (δ ~5.5–6.0 ppm) and aromatic signals (δ ~6.8–8.2 ppm).
- Mass Spectrometry: High-resolution ESI-MS (HRMS) to confirm molecular ion [M+H]⁺ (calculated for C₁₄H₁₃N₂O: 225.1022).
- IR: Stretching vibrations for benzoxazole (C=N ~1620 cm⁻¹) and amine (N–H ~3350 cm⁻¹) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Modeling: Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps (~4.5 eV for benzoxazole derivatives) and electrostatic potential surfaces.
- Reactivity Insights: Simulate nucleophilic attack at the C-6 amine position under varying pH conditions. Compare with experimental kinetic data from stopped-flow spectroscopy .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Assay Design: Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin).
- Mechanistic Profiling: Use RNA sequencing to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2). Cross-validate with protein-binding assays (SPR or ITC) to confirm target engagement .
Q. How can photodissociation dynamics inform the stability of this compound under UV exposure?
Methodological Answer:
- Experimental Setup: Generate free jet radicals via pulsed solenoid nozzle (10 Hz repetition rate) and monitor fragmentation pathways using time-of-flight (TOF) mass spectrometry.
- Data Analysis: Track bond cleavage at the benzoxazole-methylphenyl junction (m/z ~121 and 105 fragments). Compare quantum yields for ortho- vs. para-substituted analogs .
Q. What crystallographic challenges arise during polymorphism studies, and how are they addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
